molecular formula C7H7N3O B13183848 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetonitrile

Cat. No.: B13183848
M. Wt: 149.15 g/mol
InChI Key: ZWNAFUKDCUMDKS-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of pyridine, featuring an amino group, an oxo group, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves the reaction of 2-aminopyridine with acylating agents such as maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity and potential applications compared to its analogs. The nitrile group can participate in a wider range of chemical reactions, making this compound versatile for various synthetic and research purposes.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C7H7N3O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,5,9H2

InChI Key

ZWNAFUKDCUMDKS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC#N

Origin of Product

United States

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